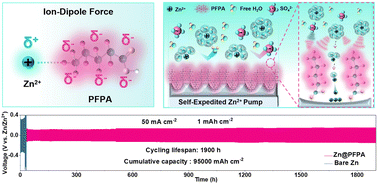Ion–dipole interaction motivated Zn2+ pump and anion repulsion interface enable ultrahigh-rate Zn metal anodes†
Energy & Environmental Science Pub Date: 2023-12-08 DOI: 10.1039/D3EE02945J
Abstract
Aqueous Zn–metal batteries are considered promising candidates for next-generation energy storage. However, their reliability, especially under high-rate conditions, is compromised by the poor cycling stability of Zn metal anodes, caused by insufficient Zn2+ replenishment owing to concentration gradients at the reaction interface. Herein, we introduce a zinc perfluorovalerate interfacial layer (Zn@PFPA) that serves as a self-expedited Zn2+ pump through an in situ organic acid etching route. This distinctive feature ensures rapid and dynamic interfacial replenishment of Zn2+ to eliminate the concentration gradients, leading to non-dendritic and highly reversible Zn plating/stripping behaviors, even at elevated rates. Theoretical calculations and experimental results highlight the swift Zn2+ transport kinetics driven by ion–dipole interactions, maintaining a steady and homogenous Zn2+ flux. Moreover, the high electronegativity and hydrophobic properties of the Zn@PFPA layer further enable charge repulsion of detrimental anions and mitigate free water present at the electrode/electrolyte interface, fundamentally inhibiting the HER and by-product generation. Consequently, the Zn@PFPA electrode displays an outstanding cumulative capacity of 95 000 mA h cm−2 with a lifespan of 1900 h at an exceptionally high current density of 50 mA cm−2. Furthermore, its feasibility is also demonstrated by coupling with a high-loading I2 cathode (∼9.0 mg cm−2) to fabricate pouch batteries, achieving impressive 10 000 stable cycles at 10 A g−1.


Recommended Literature
- [1] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [2] Inorganic
- [3] Back cover
- [4] Hybrid luminescent porous silicon for efficient drug loading and release†
- [5] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [6] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [7] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
- [8] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [9] Determination of Cl/C and Br/C ratios in pure organic solids using laser-induced plasma spectroscopy in near vacuum ultraviolet†
- [10] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 156289-80-4
-
CAS no.: 107016-79-5
-
CAS no.: 131633-88-0









